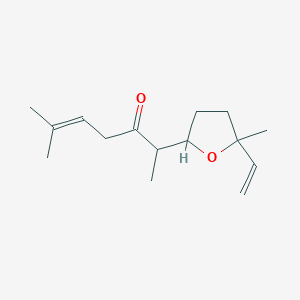
Davanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Davanone belongs to the class of organic compounds known as tetrahydrofurans. These are heterocyclic compounds containing a saturated, aliphatic, five-membered ring where a carbon is replaced by an oxygen. Davanone is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, davanone is primarily located in the membrane (predicted from logP).
Scientific Research Applications
Anticancer Potential : Davanone has been explored for its anticancer potential, particularly against ovarian and acute myeloid leukemia cancer cells. Studies have found that it can induce programmed cell death, caspase-dependent apoptosis, loss of mitochondrial membrane potential, and inhibition of cell migration and invasion. Additionally, it targets the PI3K/AKT/MAPK signaling pathway, which is crucial in cancer development and progression (Cai, Zhong, & Tian, 2020) (Xiao, Deng, & Wang, 2020).
Arthropod Deterrent : Another study highlighted the potential of davanone as an arthropod deterrent. This property is significant for controlling disease vectors and could have implications in pest management (Bhagavathy, Velazquez Nieves, Webb, & Chauhan, 2015).
Antifungal Activity : Davanone has demonstrated antifungal properties. Various derivatives of davanone were found to inhibit the growth of certain fungi, suggesting its potential application in treating fungal infections (Vajs et al., 2004).
Insecticidal Properties : Research has also explored the insecticidal properties of davanone. It has been shown to possess toxicity and repellency against Tribolium castaneum, a pest species, indicating its potential use in pest control applications (Hu, Wang, Dai, & Zhu, 2019).
Synthesis and Chemical Studies : Various studies have been conducted on the synthesis of davanone, indicating a scientific interest in its structural and chemical properties. These include biomimetic synthesis, non-stereospecific synthesis, and total synthesis, contributing to the understanding of its chemical composition and potential applications (Morrison et al., 2009) (Birch, Corrie, & Subba, 1970).
Pharmacological Properties : Davanone has been investigated for its anti-inflammatory properties. For example, it was found to inhibit pro-inflammatory cytokines in primary macrophage cells, suggesting its potential use in treating inflammatory conditions (Singh et al., 2021).
properties
CAS RN |
30810-99-2 |
|---|---|
Product Name |
Davanone |
Molecular Formula |
C15H24O2 |
Molecular Weight |
236.35 g/mol |
IUPAC Name |
2-(5-ethenyl-5-methyloxolan-2-yl)-6-methylhept-5-en-3-one |
InChI |
InChI=1S/C15H24O2/c1-6-15(5)10-9-14(17-15)12(4)13(16)8-7-11(2)3/h6-7,12,14H,1,8-10H2,2-5H3 |
InChI Key |
FJKKZNIYYVEYOL-UHFFFAOYSA-N |
SMILES |
CC(C1CCC(O1)(C)C=C)C(=O)CC=C(C)C |
Canonical SMILES |
CC(C1CCC(O1)(C)C=C)C(=O)CC=C(C)C |
synonyms |
davanone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







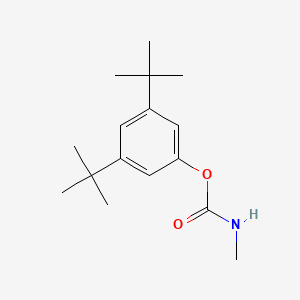
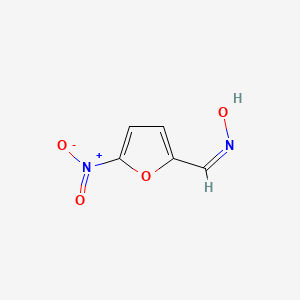

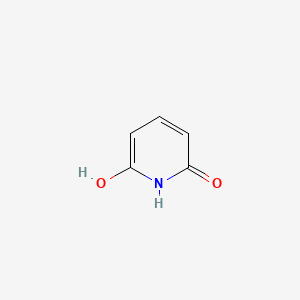
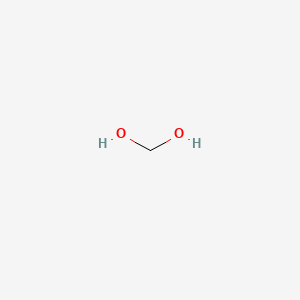



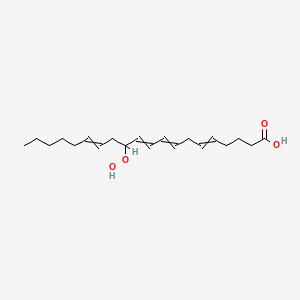
![2-Butyl-6-hydroxy-3-[2'-(1H-tetrazol-5-YL)-biphenyl-4-ylmethyl]-3H-quinazolin-4-one](/img/structure/B1200047.png)